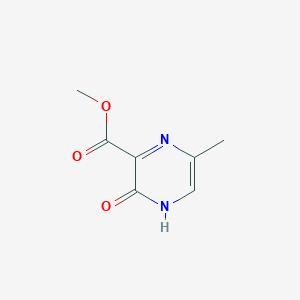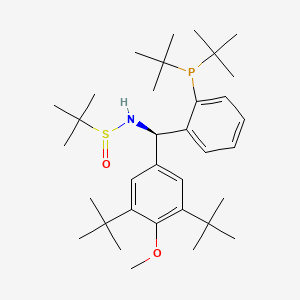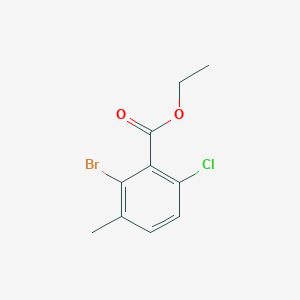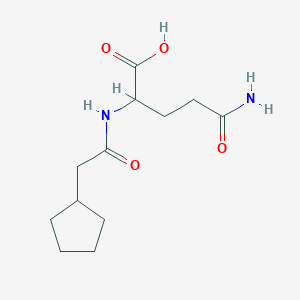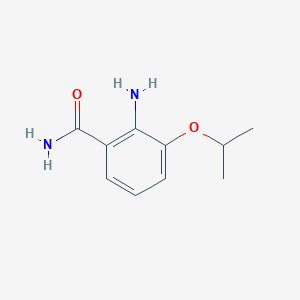
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride is a chemical compound known for its potential applications in medicinal chemistry and drug development. This compound is a derivative of isoindoline and piperidine, featuring a unique structure that allows it to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride typically involves the following steps:
Protection of the α-amino group: The α-amino group of a glutamine derivative is protected using a suitable protecting group.
Esterification: The protected glutamine is esterified to form an ester derivative.
Deprotection: The α-amino group is deprotected to yield the free amine.
Coupling Reaction: The free amine is coupled with an appropriate isoindoline derivative under specific conditions to form the desired product
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced piperidine derivatives .
科学的研究の応用
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Biology: The compound is studied for its interactions with biological targets, such as proteins and enzymes.
Industry: It is used in the synthesis of advanced materials and as a building block for other chemical compounds
作用機序
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, modulating their activity and leading to various biological effects. The pathways involved include inhibition of tumor necrosis factor-alpha (TNF-α) and modulation of immune responses .
類似化合物との比較
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with similar applications
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride is unique due to its specific structure, which allows for targeted interactions with biological molecules. This makes it a valuable compound in drug development and scientific research .
特性
分子式 |
C13H13ClN4O4 |
|---|---|
分子量 |
324.72 g/mol |
IUPAC名 |
3-(5-diazenyl-1,3-dihydroxyisoindol-2-yl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C13H12N4O4.ClH/c14-16-6-1-2-7-8(5-6)13(21)17(12(7)20)9-3-4-10(18)15-11(9)19;/h1-2,5,9,14,20-21H,3-4H2,(H,15,18,19);1H |
InChIキー |
GMJHVDUPAYABPM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=C3C=CC(=CC3=C2O)N=N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


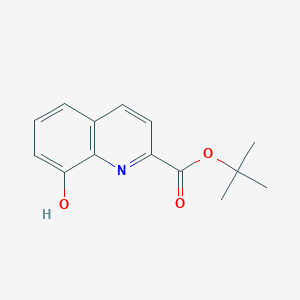
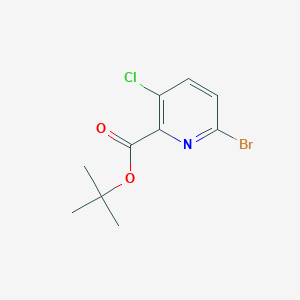


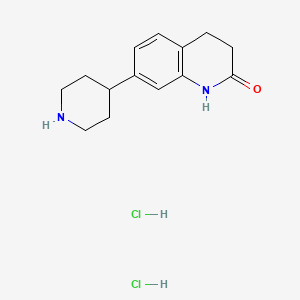
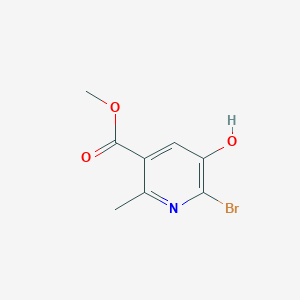
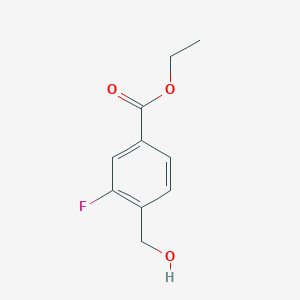
![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
